molecular formula C29H25N3O2S B2721625 3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034316-05-5

3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2721625
CAS RN: 2034316-05-5
M. Wt: 479.6
InChI Key: FCYOVUZVQASDIK-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrrolo[3,2-d]pyrimidin-4(5H)-one core, which is a type of heterocyclic compound. This core is substituted with various functional groups including a 2-methoxybenzyl group, a phenyl group, and a 4-vinylbenzylthio group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4(5H)-one core is a bicyclic structure with nitrogen atoms incorporated into the rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the vinyl group could potentially undergo addition reactions, and the thioether group might be susceptible to oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the methoxy group and the carbonyl group in the pyrrolo[3,2-d]pyrimidin-4(5H)-one core would likely make the compound somewhat polar .

Scientific Research Applications

Synthesis and Biological Activities

  • Pharmacological Evaluations : Certain pyrimidine derivatives, such as those synthesized from visnaginone and khellinone, have been evaluated for their analgesic and anti-inflammatory activities. These compounds, specifically designed to inhibit cyclooxygenase-1/2 (COX-1/COX-2), demonstrated significant potential in preclinical studies (Abu‐Hashem, et al., 2020).

  • Antibacterial Applications : Pyrimidine derivatives have also shown high in vitro antibacterial activity against anaerobic organisms, including Bacteroides species and Fusobacterium. Some derivatives were found to be as effective, if not more so, than metronidazole, a standard treatment, in several cases (Roth, et al., 1989).

  • Cytotoxicity and Anticancer Activity : Novel pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating selective cytotoxicity that could be beneficial in the development of anticancer drugs (Nagaraju, et al., 2020).

Chemical Synthesis and Corrosion Inhibition

  • Corrosion Inhibition : Pyridopyrimidinone derivatives have been synthesized and assessed for their role as corrosion inhibitors for carbon steel in acidic media. These compounds act as mixed-type inhibitors and demonstrate high efficiency, showcasing a potential application in materials science and engineering (Abdallah, et al., 2018).

Antifungal Properties

  • Antifungal Effects : Certain pyrimidin-amine derivatives have been synthesized and tested for their antifungal properties against various fungi types, indicating potential as effective antifungal agents (Jafar, et al., 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug, studies could be conducted to determine its efficacy, safety, and mechanism of action .

properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2S/c1-3-20-13-15-21(16-14-20)19-35-29-31-26-24(22-9-5-4-6-10-22)17-30-27(26)28(33)32(29)18-23-11-7-8-12-25(23)34-2/h3-17,30H,1,18-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYOVUZVQASDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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